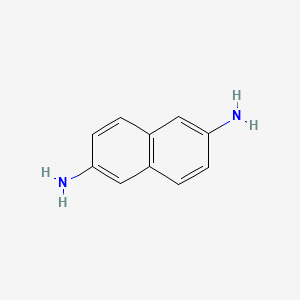

Naphthalene-2,6-diamine

Descripción

Contextualization within Aromatic Diamine Chemistry for Material Science and Biological Applications

Aromatic diamines are a class of organic compounds characterized by the presence of two amino groups attached to an aromatic ring system. These compounds are fundamental in the synthesis of a vast array of materials and biologically relevant molecules. The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, imparts rigidity and specific electronic characteristics to the diamine structure. ijpsjournal.comekb.eg Naphthalene-2,6-diamine, with its amino groups positioned at the 2 and 6 positions of the naphthalene ring, offers a specific linear and rigid geometry. This distinct arrangement influences the packing of molecules in the solid state and the properties of the resulting materials. rsc.org

In materials science, aromatic diamines are crucial monomers for the production of high-performance polymers such as polyimides and polyamides. rsc.orgresearchgate.net These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and automotive industries. researchgate.netaidic.it The incorporation of the naphthalene unit into the polymer backbone can enhance these properties further. rsc.orgnih.gov

From a biological perspective, the naphthalene scaffold is present in numerous compounds with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijpsjournal.comresearchgate.net The diamine functional groups provide sites for further chemical modification, allowing for the synthesis of a diverse library of compounds for drug discovery and medicinal chemistry research. researchgate.net

Significance as a Versatile Synthetic Intermediate for Functional Materials

The reactivity of the two amino groups in this compound makes it a highly versatile synthetic intermediate. cymitquimica.com These amino groups can readily participate in a variety of chemical reactions, including condensation, diazotization, and coupling reactions. This versatility allows for the straightforward incorporation of the naphthalene-2,6-diyl unit into different molecular architectures.

One of the most significant applications of this compound is as a monomer in polymerization reactions. It serves as a key building block for the synthesis of polyimides, polyamides, and other condensation polymers. rsc.orgresearchgate.netgoogle.com The rigid and linear nature of the this compound monomer contributes to the formation of highly ordered and thermally stable polymer chains. nih.gov

Furthermore, this compound is a precursor for the synthesis of various dyes and pigments. google.comresearchgate.net The amino groups can be diazotized and coupled with other aromatic compounds to produce azo dyes with a range of colors and properties. Additionally, it can be used to create more complex chromophoric systems.

In the realm of organic electronics, this compound and its derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. acs.orgresearchgate.netswinburne.edu.au The electron-rich nature of the diamine and the tunable electronic properties of the naphthalene core make it an attractive component for designing new semiconducting materials. acs.orgresearchgate.net

Overview of Key Research Domains and Emerging Applications in Modern Chemistry

The research landscape for this compound is diverse and continually expanding. Key areas of investigation include:

High-Performance Polymers: A significant body of research focuses on the synthesis and characterization of novel polyimides and polyamides derived from this compound. rsc.orgnih.gov The goal is to develop materials with enhanced thermal stability, improved mechanical properties, and better processability for demanding applications. researchgate.netaidic.it

Organic Electronics: The exploration of this compound-based materials for electronic applications is a rapidly growing field. acs.orgresearchgate.netswinburne.edu.au Researchers are designing and synthesizing new molecules with tailored electronic properties for use as charge transport layers, emitters, and absorbers in various organic electronic devices.

Supramolecular Chemistry and Crystal Engineering: The rigid and directional nature of this compound makes it an excellent building block for constructing well-defined supramolecular assemblies and crystalline materials. rsc.org This includes the formation of coordination polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). tcichemicals.comambeed.com

Medicinal Chemistry: The naphthalene scaffold is a recognized pharmacophore, and derivatives of this compound are being investigated for their potential biological activities. ijpsjournal.comekb.egresearchgate.net This includes the design and synthesis of new anticancer agents, enzyme inhibitors, and molecular probes.

Dyes and Pigments: The synthesis of novel colorants based on the this compound structure continues to be an area of interest, with a focus on achieving high color strength, good fastness properties, and specific spectral characteristics. google.comresearchgate.net

Emerging applications are leveraging the unique properties of this compound in areas such as chemosensors, where its derivatives can be designed to selectively bind to and detect specific ions or molecules, and in the development of advanced composite materials where its incorporation can lead to improved performance characteristics.

| Property | Value |

| Chemical Formula | C₁₀H₁₀N₂ molbase.comchemscene.comnih.gov |

| Molecular Weight | 158.20 g/mol nih.govsigmaaldrich.com |

| Appearance | White to light yellow powder or crystals tcichemicals.com |

| Melting Point | 224.0 to 228.0 °C tcichemicals.com |

| Solubility | Good solubility in organic solvents, limited in water. cymitquimica.com |

| CAS Number | 2243-67-6 molbase.comchemscene.comepa.gov |

| IUPAC Name | This compound nih.govsigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

naphthalene-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGZBMRXLADNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372756 | |

| Record name | naphthalene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-67-6 | |

| Record name | 2,6-Naphthalenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | naphthalene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Naphthalene 2,6 Diamine and Its Derivatives

Strategic Approaches in Primary Naphthalene-2,6-diamine Synthesis

The primary synthesis of this compound is dominated by multi-step reaction sequences that allow for precise control over the placement of the amino functionalities. These routes typically involve the transformation of other functional groups, such as carboxylic acids, nitro groups, or nitriles, into the desired amines.

Multi-step syntheses are the most established routes to this compound, offering the advantage of utilizing readily available naphthalene (B1677914) derivatives. These pathways involve a series of chemical transformations, including oxidation, nitration, and reduction, to build the target molecule.

A key precursor for this compound is 2,6-Naphthalenedicarboxylic acid (2,6-NDA). This intermediate is most commonly produced through the liquid-phase oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN). This process is analogous to the industrial production of terephthalic acid from p-xylene.

The oxidation is typically carried out in an acetic acid solvent using air as the oxidant. The reaction is catalyzed by a heavy metal catalyst system, most commonly composed of cobalt and manganese salts with a bromine source (Co/Mn/Br). The reaction proceeds through a free-radical mechanism where the methyl groups are sequentially oxidized to carboxylic acids.

The reaction pathway involves several intermediates, including 2-hydroxymethyl-6-methylnaphthalene and 2-formyl-6-naphthoic acid (FNA). The oxidation of the second methyl group is often the rate-limiting step. While the conversion of 2,6-DMN can be very high (>99%), the yield of 2,6-NDA is typically in the range of 81-88 mol%, which is lower than the yields seen in similar industrial oxidations like that of p-xylene. This is partly due to side reactions, such as the oxidation of one of the naphthalene rings, which produces byproducts like trimellitic acid (TMLA). The reaction conditions, such as temperature and catalyst concentration, are carefully controlled to maximize the yield and purity of the desired 2,6-NDA.

Table 1: Key Parameters in the Oxidation of 2,6-Dimethylnaphthalene

| Parameter | Typical Conditions/Values | Notes |

| Precursor | 2,6-Dimethylnaphthalene (2,6-DMN) | A key intermediate for PEN polymer production. |

| Product | 2,6-Naphthalenedicarboxylic acid (2,6-NDA) | Precursor for this compound synthesis. |

| Catalyst System | Co/Mn/Br | A common heavy metal catalyst for liquid-phase oxidation. |

| Solvent | Acetic Acid | Provides the reaction medium. |

| Oxidant | Air (Molecular Oxygen) | The source of oxygen for the oxidation reaction. |

| Temperature | ~190-215°C (370-420°F) | Controlled to balance reaction rate and byproduct formation. |

| Typical Yield | 81-88 mol% | Lower than analogous terephthalic acid production. |

| Key Byproducts | Trimellitic acid (TMLA), 2-formyl-6-naphthoic acid (FNA) | Result from incomplete oxidation or ring oxidation. |

Once 2,6-Naphthalenedicarboxylic acid is obtained, it can be converted to this compound through methods such as the Curtius or Schmidt rearrangement, which transform the carboxylic acid groups into amino groups.

Another major pathway to aromatic diamines involves the nitration of an aromatic precursor followed by the reduction of the resulting dinitro compound. For the synthesis of this compound, this would conceptually involve the formation of 2,6-dinitronaphthalene (B13499259) and its subsequent reduction.

However, the direct nitration of unsubstituted naphthalene with standard reagents like nitric acid and sulfuric acid is not highly selective for the 2,6-isomer. The reaction tends to produce a mixture of isomers, with 1,5- and 1,8-dinitronaphthalene (B126178) being the predominant products. Achieving high selectivity for 2,6-dinitronaphthalene through direct nitration is challenging.

Therefore, this route is more effectively employed when starting with a naphthalene precursor that already has directing groups at the 2 and 6 positions. For instance, the synthesis of 2,6-dinitrotriptycene has been demonstrated by nitrating a triptycene (B166850) precursor, followed by reduction to the corresponding 2,6-diaminotriptycene. mdpi.com This highlights the principle of nitration-reduction as a viable strategy, although obtaining the specific 2,6-dinitronaphthalene starting material can be complex.

Once 2,6-dinitronaphthalene is obtained, its reduction to this compound is a standard procedure. Catalytic hydrogenation is a common and efficient method. kaznu.kz This involves reacting the dinitro compound with hydrogen gas under pressure in the presence of a metal catalyst.

Table 2: Common Catalysts for Reduction of Aromatic Nitro Compounds

| Catalyst | Description |

| Palladium-on-Carbon (Pd/C) | A widely used and effective catalyst for hydrogenating nitro groups. |

| Platinum-on-Carbon (Pt/C) | Another highly active catalyst, often used for this transformation. |

| Raney Nickel | A cost-effective alternative, though sometimes requiring harsher conditions. |

The reduction process is generally high-yielding, converting the two nitro groups (-NO₂) into amino groups (-NH₂) to furnish the final this compound product. kaznu.kzmdpi.com

A plausible, though less commonly documented, synthetic route involves the use of azide (B81097) intermediates. This pathway would typically start from a 2,6-disubstituted naphthalene where the substituents are good leaving groups, such as halogens (e.g., 2,6-dibromonaphthalene (B1584627) or 2,6-dichloronaphthalene).

The core of this method is a double nucleophilic aromatic substitution reaction. The dihalonaphthalene would be treated with an azide salt, such as sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF). This reaction would replace both halogen atoms with azide groups (-N₃), yielding 2,6-diazidonaphthalene.

The final step is the reduction of the diazide to the diamine. Organic azides are readily reduced to primary amines by several methods. The most common and effective methods include:

Catalytic Hydrogenation: Similar to the reduction of nitro compounds, reacting the diazide with H₂ gas over a palladium or platinum catalyst efficiently produces the diamine with the liberation of nitrogen gas.

Staudinger Reaction: This involves treatment with a phosphine, such as triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate, which is then hydrolyzed to yield the primary amine.

While this azide substitution route is a standard transformation in organic synthesis for converting halides to amines, specific literature detailing the synthesis of this compound via this exact pathway is not abundant in readily available search results.

The direct introduction of amino groups onto an unactivated aromatic ring is a synthetically challenging but highly desirable goal due to its atom economy. Direct amination would involve reacting the naphthalene core with an aminating agent to form this compound in a single step.

However, research into the direct amination of naphthalene has primarily focused on the synthesis of mono-aminated products, such as 1-naphthylamine (B1663977) and 2-naphthylamine. researchgate.net Methods for the direct, regioselective introduction of two amino groups onto the naphthalene ring at the 2 and 6 positions are not well-established. The development of catalytic systems capable of performing such a transformation remains an area of ongoing research. Consequently, direct amination is not considered a standard or practical method for the synthesis of this compound at present.

A viable synthetic pathway utilizes Naphthalene-2,6-dicarbonitrile as the key intermediate. The two nitrile (-C≡N) groups can be simultaneously reduced to aminomethyl (-CH₂NH₂) groups or, under different conditions, can be precursors to the diamine itself. The synthesis of Naphthalene-2,6-dicarbonitrile can be achieved from Naphthalene-2,6-dicarboxylic acid or its derivatives. A common method is the conversion of the corresponding diamine (this compound) to the dinitrile via the Sandmeyer reaction, although this is counterproductive if the diamine is the target. A more direct route involves the ammoxidation of 2,6-dimethylnaphthalene.

Once Naphthalene-2,6-dicarbonitrile is synthesized, the reduction of the two nitrile groups to primary amino groups provides the target this compound. This transformation is a fundamental reaction in organic synthesis and can be accomplished using several powerful reducing agents or by catalytic hydrogenation.

Table 3: Methods for the Reduction of Aromatic Nitriles to Amines

| Method | Reducing Agent/Conditions | Description |

| Catalytic Hydrogenation | H₂, Raney Nickel or Rh/Al₂O₃ catalyst, often with NH₃ to suppress side reactions | A common industrial method for reducing nitriles. |

| Chemical Reduction | Lithium aluminum hydride (LiAlH₄) followed by aqueous workup | A highly effective, albeit expensive, reagent for small-scale synthesis. |

| Chemical Reduction | Sodium borohydride (B1222165) (NaBH₄) with a cobalt(II) chloride catalyst | A milder alternative to LiAlH₄. |

This route, proceeding from a dinitrile precursor, represents a potent and feasible strategy for the synthesis of this compound, leveraging well-established nitrile reduction methodologies.

Multi-step Methods Involving Thionyl Chloride and Sodium Azide

A significant synthetic route to this compound employs 2,6-naphthalenedicarboxylic acid as the starting material and proceeds through a Curtius rearrangement. nih.govnih.govrsc.orgorganic-chemistry.orgwikipedia.org This multi-step methodology involves the initial conversion of the carboxylic acid groups into acyl azides, which are then thermally rearranged to isocyanates and subsequently hydrolyzed to the target diamine.

The process begins with the treatment of 2,6-naphthalenedicarboxylic acid with thionyl chloride (SOCl₂), a common chlorinating agent. This reaction, often catalyzed by a small amount of N,N-dimethylformamide (DMF), effectively converts the dicarboxylic acid into its more reactive derivative, 2,6-naphthalenedicarbonyl dichloride.

Following the formation of the diacid chloride, the intermediate is reacted with sodium azide (NaN₃). This step results in a nucleophilic substitution reaction where the chloride ions are displaced by azide ions, yielding 2,6-naphthalenedicarbonyl diazide. This acyl azide is the key precursor for the subsequent rearrangement.

The core of this synthetic method is the Curtius rearrangement, which is a thermal decomposition of the acyl azide. nih.govnih.govwikipedia.org Upon heating, the 2,6-naphthalenedicarbonyl diazide undergoes a concerted rearrangement, losing two molecules of nitrogen gas (N₂) to form the highly reactive naphthalene-2,6-diisocyanate intermediate. A key advantage of the Curtius rearrangement is that the rearrangement typically proceeds with complete retention of the stereochemistry of the migrating group. nih.govnih.gov

The final step is the hydrolysis of the diisocyanate. By treating naphthalene-2,6-diisocyanate with water, typically under acidic or basic conditions, the isocyanate groups are converted to the corresponding primary amines. This transformation proceeds through an unstable carbamic acid intermediate, which readily undergoes decarboxylation to afford this compound as the final product. organic-chemistry.org This method provides a reliable pathway to the diamine, avoiding contamination from secondary or tertiary amines that can occur in other amine synthesis methods. nih.gov

Synthesis of Core-Substituted Naphthalene Diimide (cNDI) Derivatives

Naphthalene diimides (NDIs) are a class of compounds extensively studied for their electronic and optical properties. unige.chrsc.orgresearchgate.net The functionalization of the naphthalene core is a key strategy for modulating these properties.

The synthesis of NDI derivatives typically begins with the functionalization at the imide positions. This is achieved through a condensation reaction between 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) and a primary amine. acs.org This straightforward, one-step procedure is usually carried out in a high-boiling point solvent like DMF and results in the formation of symmetrically N,N'-disubstituted NDIs. acs.org The choice of the primary amine is crucial as it influences the solubility and self-assembly properties of the resulting NDI molecule. acs.org

Direct functionalization of the electron-deficient naphthalene core of NDIs is challenging. unige.ch Therefore, a common approach involves the use of pre-functionalized starting materials. For instance, halogenated NDAs, such as 2,6-dibromo- or 2,3,6,7-tetrabromo-1,4,5,8-naphthalenetetracarboxylic dianhydride, serve as versatile intermediates. acs.org These halogenated precursors can be condensed with primary amines to yield the corresponding core-halogenated NDIs.

The halogen atoms on the NDI core can then be substituted with a variety of functional groups through nucleophilic aromatic substitution or various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. researchgate.netacs.org This allows for the introduction of electron-donating or electron-withdrawing groups at the 2,6- and 2,3,6,7-positions, which significantly alters the photophysical and electrochemical properties of the NDI derivatives. acs.orgnih.gov

Naphthodithiophenediimides (NDTIs) are an important class of core-extended NDIs where thiophene (B33073) rings are fused to the naphthalene core. nih.govacs.orgelsevierpure.comresearchgate.net A successful synthetic route to NDTIs starts from a 3,7-dibromo-NDI derivative. acs.org This intermediate undergoes a Stille coupling reaction to introduce ethynyl (B1212043) groups at the 3 and 7 positions. The subsequent cyclization of this bis(ethynyl) intermediate in the presence of a sulfur source, such as sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), in a solvent like ethanol (B145695), leads to the formation of the naphthodithiophenediimide core. acs.org This synthetic strategy allows for the creation of rigid, planar π-systems with distinct electronic properties compared to conventional NDIs. acs.org

Synthesis of Schiff Base Derivatives from this compound

This compound serves as a valuable building block for the synthesis of Schiff bases, which are compounds characterized by an imine or azomethine group (-C=N-). dergipark.org.tr These are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. dergipark.org.tr

The reaction of this compound with two equivalents of an aromatic aldehyde, such as 2-hydroxynaphthaldehyde, results in the formation of a bis-Schiff base. nih.gov The condensation is typically carried out by refluxing the reactants in an alcoholic solvent, such as ethanol or methanol. nih.govresearchgate.net The reaction can be catalyzed by a small amount of acid. nih.gov The formation of the imine bond is a reversible reaction, and the equilibrium is driven towards the product by the removal of water, a byproduct of the condensation.

The resulting product, N,N'-bis(2-hydroxy-1-naphthylidene)this compound, is a multidentate ligand. The presence of the hydroxyl groups in the ortho position to the imine nitrogen atoms allows for the formation of stable intramolecular hydrogen bonds and enables the compound to act as a chelating agent for various metal ions.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2,6-Naphthalenedicarboxylic acid | Thionyl chloride | 2,6-Naphthalenedicarbonyl dichloride | Acyl chlorination |

| 2,6-Naphthalenedicarbonyl dichloride | Sodium azide | 2,6-Naphthalenedicarbonyl diazide | Nucleophilic substitution |

| 2,6-Naphthalenedicarbonyl diazide | Heat | Naphthalene-2,6-diisocyanate | Curtius Rearrangement |

| Naphthalene-2,6-diisocyanate | Water | This compound | Hydrolysis/Decarboxylation |

| 1,4,5,8-Naphthalenetetracarboxylic dianhydride | Primary amine | N,N'-disubstituted naphthalene diimide | Imidization |

| 2,6-Dibromo-NDI | Organometallic reagent | 2,6-Disubstituted-NDI | Cross-coupling reaction |

| 3,7-Dibromo-NDI | Bis(stannyl)thiophene | Naphthodithiophenediimide | Stille coupling/Cyclization |

| This compound | 2-Hydroxynaphthaldehyde | N,N'-bis(2-hydroxy-1-naphthylidene)this compound | Schiff base condensation |

Chemical Reactivity and Transformation Studies of Naphthalene 2,6 Diamine

Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Core

The presence of two amino groups on the naphthalene ring system profoundly influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Amino groups are potent activating groups and are ortho, para-directing. In Naphthalene-2,6-diamine, the amino groups are located at the 2- and 6-positions.

For the amino group at the 2-position, the ortho positions are 1 and 3, while the para position is 6 (which is already substituted). For the amino group at the 6-position, the ortho positions are 5 and 7, and the para position is 2 (also substituted). Consequently, electrophilic attack is strongly directed to the 1, 3, 5, and 7 positions. The relative reactivity of these positions can be influenced by steric factors and the specific electrophile used.

Generally, the α-positions (1, 4, 5, 8) of naphthalene are more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate (Wheland intermediate). libretexts.org In the case of this compound, the positions activated by the amino groups (1, 3, 5, and 7) are a mix of α and β types. The positions adjacent to the amino groups (1, 3, 5, and 7) are highly activated, making them the primary sites for substitution.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in readily available literature, the expected outcomes can be predicted based on established principles of organic chemistry. libretexts.org For instance, reactions such as halogenation, nitration, and sulfonation would be expected to yield a mixture of isomers with substitution at the 1, 3, 5, and/or 7 positions. The precise ratio of these products would depend on the reaction conditions and the nature of the electrophile.

| Position | Activation by Amino Groups | Predicted Reactivity |

|---|---|---|

| 1 | Ortho to 2-NH₂ | Highly Favorable |

| 3 | Ortho to 2-NH₂ | Favorable |

| 4 | Meta to 2-NH₂ and 6-NH₂ | Unfavorable |

| 5 | Ortho to 6-NH₂ | Highly Favorable |

| 7 | Ortho to 6-NH₂ | Favorable |

| 8 | Meta to 2-NH₂ and 6-NH₂ | Unfavorable |

Oxidation Pathways and Derivative Formation

The oxidation of this compound can lead to the formation of various derivatives, depending on the oxidizing agent and reaction conditions. The presence of electron-donating amino groups makes the naphthalene ring susceptible to oxidation.

Aromatic diamines can often be oxidized to the corresponding quinones. reddit.comsemanticscholar.org In the case of this compound, oxidation is expected to yield a naphthoquinone derivative. The oxidation of other aminonaphthalenes and related compounds to quinones is well-documented. For example, the oxidation of 1,4-naphthalenediamine is a known method for the preparation of 1,4-naphthoquinone. nih.gov

The oxidation of this compound would likely proceed through a mechanism involving the removal of two electrons and two protons to form a diimine, which would then be hydrolyzed to the corresponding naphthoquinone. The expected product would be 2,6-naphthoquinone. However, it is important to note that many aminonaphthalenes are prone to oxidative polymerization, which can lead to complex mixtures of products. reddit.com The choice of a suitable oxidizing agent and carefully controlled reaction conditions are crucial for the selective formation of the desired naphthoquinone.

| Oxidizing Agent | Typical Reaction Conditions |

|---|---|

| Potassium dichromate (K₂Cr₂O₇) / Sulfuric acid (H₂SO₄) | Aqueous acidic medium, often at low temperatures |

| Fremy's salt (Potassium nitrosodisulfonate) | Aqueous solution, neutral or slightly alkaline pH |

| Manganese dioxide (MnO₂) | In an organic solvent like chloroform (B151607) or acetone |

| Salcomine-O₂ | Catalytic oxidation with oxygen in an organic solvent |

The direct oxidation of the amino groups and the naphthalene ring of this compound to Naphthalene-2,6-dicarboxylic acid is a challenging transformation. Standard oxidation methods that convert alkyl groups to carboxylic acids are not typically effective for amino groups and can lead to the degradation of the aromatic system.

The established industrial synthesis of Naphthalene-2,6-dicarboxylic acid involves the oxidation of 2,6-dialkylnaphthalenes, such as 2,6-dimethylnaphthalene (B47086) or 2,6-diisopropylnaphthalene, using catalysts like cobalt and manganese salts in the presence of a bromine promoter. google.comwikipedia.org Other methods include the hydrolysis of 2,6-dicyanonaphthalene. wikipedia.org

A hypothetical route from this compound to Naphthalene-2,6-dicarboxylic acid would likely involve multiple steps. For instance, the amino groups could be converted to cyano groups via the Sandmeyer reaction, followed by hydrolysis of the dinitrile. However, this is not a direct oxidation pathway.

Reduction Reactions for Structural Modification

The aromatic core of this compound can be reduced to form tetrahydronaphthalene derivatives. The most common method for this transformation is catalytic hydrogenation. This reaction involves the addition of hydrogen across one of the aromatic rings in the presence of a metal catalyst.

The catalytic hydrogenation of dinitronaphthalene to diaminonaphthalene is a known industrial process, suggesting that catalysts like platinum, palladium, or nickel are effective for transformations involving the naphthalene ring system with amino substituents. scispace.com By analogy, the hydrogenation of this compound is expected to proceed under similar conditions to yield 2,6-diamino-1,2,3,4-tetrahydronaphthalene. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the selectivity and yield of the desired product.

| Catalyst | Typical Conditions | Product Selectivity |

|---|---|---|

| Palladium on Carbon (Pd/C) | Low to moderate temperature and pressure | Generally good for partial hydrogenation to tetralin |

| Platinum on Carbon (Pt/C) | Can be used for both partial and complete hydrogenation | Selectivity can be controlled by conditions |

| Raney Nickel (Raney Ni) | Often requires higher temperatures and pressures | Can lead to complete hydrogenation to decalin |

| Rhodium on Carbon (Rh/C) | Effective under milder conditions | Good for selective hydrogenation |

Amination and Acylation Reactions of the Amine Groups

The primary amino groups of this compound are nucleophilic and can readily undergo various reactions, including amination and acylation.

Acylation: The acylation of the amino groups is a straightforward and common reaction. This compound can be treated with acylating agents such as acid chlorides or anhydrides to form the corresponding diamides. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield N,N'-(naphthalene-2,6-diyl)diacetamide. nih.gov This reaction is often used to protect the amino groups or to modify the properties of the molecule for further synthetic transformations.

Amination: The term "amination" of an existing amine can refer to several types of reactions that result in the formation of a new C-N bond at the nitrogen atom. This can include N-alkylation or N-arylation. For instance, this compound could react with alkyl halides or aryl halides (under appropriate catalytic conditions, such as the Buchwald-Hartwig amination) to yield N,N'-dialkyl- or N,N'-diaryl-naphthalene-2,6-diamines. Direct catalytic amination of naphthalene to naphthylamine has been reported, showcasing a modern approach to forming C-N bonds on the naphthalene core. rsc.org Similar strategies could potentially be adapted for the further functionalization of the amino groups in this compound.

Table of Compounds

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| This compound | 2,6-Naphthalenediamine; 2,6-Diaminonaphthalene | C₁₀H₁₀N₂ |

| 1,4-Naphthoquinone | C₁₀H₆O₂ | |

| 2,6-Naphthoquinone | C₁₀H₆O₂ | |

| Naphthalene-2,6-dicarboxylic acid | C₁₂H₈O₄ | |

| 2,6-Dimethylnaphthalene | C₁₂H₁₂ | |

| 2,6-Diisopropylnaphthalene | C₁₆H₂₀ | |

| 2,6-Dicyanonaphthalene | C₁₂H₆N₂ | |

| 2,6-Diamino-1,2,3,4-tetrahydronaphthalene | 2,6-Diaminotetralin | C₁₀H₁₄N₂ |

| Acetic anhydride | C₄H₆O₃ | |

| N,N'-(naphthalene-2,6-diyl)diacetamide | 2,6-Diacetylaminonaphthalene | C₁₄H₁₄N₂O₂ |

Nucleophilic Substitution Reactions in Derived Structures

While this compound itself is a nucleophile due to its amino groups, its core naphthalene structure can be part of other molecular systems where it undergoes nucleophilic substitution. A prominent class of such derived structures are core-substituted naphthalene diimides (cNDIs). unige.chthieme-connect.com In these systems, the naphthalene core is rendered electron-deficient, facilitating nucleophilic aromatic substitution, particularly when leaving groups like halogens are present at the 2- and 6-positions. unige.ch

A key intermediate, 2,6-dibromo naphthalenediimide, serves as a versatile precursor for a wide array of cNDIs through nucleophilic aromatic substitution. unige.ch The electron-deficient nature of the naphthalene core in this derivative allows for the facile introduction of a first amine nucleophile. unige.ch However, the introduction of the second amine is more demanding as the electron-donating character of the first amine reduces the electrophilicity of the core. unige.ch

Research has demonstrated the substitution of the 2,6-positions in NDI derivatives with various nucleophiles, including amines and hydroxyl groups. For instance, derivatives have been synthesized featuring core amination with N¹,N¹-dimethylpropane-1,3-diamine and 6-aminocoumarin. researchgate.net These substitutions significantly alter the electronic and optical properties of the molecule. researchgate.net Furthermore, exposure of certain highly electron-deficient tetra-cyano substituted naphthalene diimides to moist conditions has shown evidence of hydroxyl (-OH) substitution onto the core. researchgate.net

The following table summarizes representative nucleophilic substitution reactions on naphthalene diimide structures derived from a 2,6-substituted naphthalene framework.

| Substrate | Nucleophile | Product Type | Significance |

|---|---|---|---|

| 2,6-dibromo naphthalenediimide | Alkylamines | 2,6-diamino cNDI | Creates push-pull systems with altered electronic properties. unige.ch |

| Naphthalene diimide core | N¹,N¹-dimethylpropane-1,3-diamine | Core-aminated NDI | Yields notable electronic characteristics for material science. researchgate.net |

| Naphthalene diimide core | 6-aminocoumarin | Core-aminated NDI | Creates derivatives with distinct intramolecular charge transfer absorption bands. researchgate.net |

| Tetra-cyano substituted NDI | Water (in moist methanol) | Mono-OH substituted NDI | Demonstrates reactivity of ultra-electron-deficient cores. researchgate.net |

Formation of Salts with Acids

As a diamine, this compound possesses basic properties conferred by the lone pair of electrons on each of its two nitrogen atoms. This fundamental characteristic allows it to react with acids in typical acid-base neutralization reactions to form salts. The reaction involves the protonation of one or both of the amino groups (-NH₂) to form the corresponding ammonium (B1175870) ions (-NH₃⁺).

When this compound reacts with a monoprotic acid, such as hydrochloric acid (HCl), it can accept two protons, resulting in the formation of a dihydrochloride (B599025) salt. This is a common reaction for aromatic diamines. The resulting salt, Naphthalene-2,6-diammonium dichloride, typically exhibits increased solubility in water compared to the free base.

The general reaction for the formation of a salt from this compound can be represented as follows:

| Reactants | Product | Salt Name |

|---|---|---|

| This compound + 2 HX (Generic Acid) | [H₃N-C₁₀H₆-NH₃]²⁺ 2X⁻ | Naphthalene-2,6-diammonium dihalide (or other salt) |

| This compound + 2 HCl (Hydrochloric Acid) | [C₁₀H₁₀(NH₃)₂]²⁺ 2Cl⁻ | Naphthalene-2,6-diammonium dichloride |

This reactivity is a foundational aspect of the chemistry of this compound and is crucial for its isolation, purification, and use in various synthetic applications where control of pH and solubility is required.

Applications in Advanced Materials Science and Engineering

Polymer and Macromolecular Materials Science

The incorporation of the naphthalene-2,6-diamine moiety into polymer backbones leads to materials with enhanced performance characteristics, suitable for demanding applications.

High-Performance Polymers and Polyimides

Polyimides (PIs) are a class of high-performance polymers known for their outstanding thermal stability, mechanical strength, and chemical resistance. The properties of these polymers can be tailored by carefully selecting the diamine and dianhydride monomers. The use of naphthalene-based diamines, such as derivatives of this compound, is a key strategy for developing next-generation polyimides.

The introduction of the rigid naphthalene (B1677914) ring structure into the main chain of polyimides significantly enhances their thermal and mechanical properties. The planar and stable nature of the naphthalene unit restricts segmental motion and increases the energy required for thermal decomposition.

Research on a series of polyimides synthesized from 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON) and various aromatic tetracarboxylic dianhydrides demonstrated excellent thermal stability. These polymers were generally stable up to 500°C, with 10% weight loss temperatures recorded in the range of 543–563°C in a nitrogen atmosphere. researchgate.net Similarly, the introduction of a novel diamine monomer containing a naphthalene ring, 4,4'-(2,6-naphthalenediyl)bis[benzenamine] (NADA), into a polyimide system resulted in films with 5% thermal weight loss temperatures (Td5%) as high as 569°C and glass transition temperatures (Tg) up to 381°C. unl.edu The rigidity of the naphthalene structure enhances intermolecular forces and promotes tighter molecular chain packing, contributing to this improved thermal performance. unl.edu

The mechanical properties of polyimides are also substantially improved. The incorporation of the NADA monomer led to polyimide films with tensile strengths reaching 96.41 MPa and an elastic modulus of 2.45 GPa. unl.edu The enhanced regularity of the polymer chain segments due to the naphthalene structure is credited with these improvements. unl.edu Polyimides derived from 2,6-BAPON also exhibited robust mechanical characteristics, with tensile strengths between 105–124 MPa and tensile moduli ranging from 1.5–2.3 GPa. researchgate.net

Table 1: Thermal and Mechanical Properties of Naphthalene-Based Polyimides

| Diamine Monomer | Dianhydride | Td5% (°C) | Tg (°C) | Tensile Strength (MPa) | Elastic Modulus (GPa) |

|---|---|---|---|---|---|

| NADA/ODA | PMDA | 569 | 381 | 96.41 | 2.45 |

| 2,6-BAPON | Various | 543-563 | 255-295 | 105-124 | 1.5-2.3 |

This compound and its derivatives are versatile monomers for creating aromatic polyimides with tailored functionalities. The synthesis typically involves a two-stage process starting with the reaction of the diamine and a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. researchgate.net

A notable example is the synthesis of the diamine monomer 4,4'-(2,6-naphthalenediyl)bis[benzenamine] (NADA), which was successfully prepared via a Suzuki coupling reaction involving 2,6-dibromonaphthalene (B1584627) and 4-aminophenylboronic acid pinacol ester. unl.edu This monomer was then used in a ternary polymerization with 4,4'-oxydianiline (ODA) and pyromellitic dianhydride (PMDA) to produce a series of modified polyimide films. unl.edu

Another key derivative, 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON), has been synthesized and used to create a range of new aromatic polyimides by reacting it with different commercial aromatic tetracarboxylic dianhydrides. researchgate.net This approach allows for the systematic modification of the polyimide structure to achieve desired properties for specific applications.

A major challenge with high-performance aromatic polyimides is their poor solubility in common organic solvents, which limits their processability. The molecular design of naphthalene-based diamines and the selection of appropriate dianhydrides can overcome this limitation.

For instance, while many polyimides derived from 2,6-BAPON are insoluble, the polyimide synthesized using 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) was found to be readily soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). researchgate.net The flexible hexafluoroisopropylidene (6F) group in the dianhydride disrupts the polymer chain packing, thereby enhancing solubility without significantly compromising thermal stability. researchgate.net This demonstrates a successful strategy for developing processable, high-performance polyimides suitable for applications requiring solution-casting or spin-coating techniques.

This compound as a Monomer in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. They are synthesized from molecular building blocks linked by strong covalent bonds. While various diamines are used as linkers in the synthesis of imine-linked COFs, research specifically detailing the use of this compound for this purpose is not prominent in the surveyed scientific literature. Studies on related isomers, such as 1,5-diaminonaphthalene, have shown their successful incorporation into COF structures, resulting in materials with applications in sensing. acs.orgnih.gov However, direct evidence for the application of this compound as a monomer for COF synthesis remains to be broadly reported.

Role as Polymer Precursors for Carbon Molecular Sieve Membranes

Carbon molecular sieve (CMS) membranes are advanced materials used for efficient gas separation. They are typically produced by the controlled pyrolysis of polymeric precursors, most commonly polyimides. gatech.edunih.gov The structure of the initial polymer significantly influences the final pore structure and separation performance of the CMS membrane. researchgate.net

Polyimides with rigid and complex architectures are considered desirable precursors for creating CMS membranes with tailored pore sizes for specific gas separations, such as CO₂/CH₄. gatech.eduresearchgate.net While the use of polyimides derived from various aromatic diamines is well-documented, the specific application of polyimides synthesized from this compound as precursors for CMS membranes is not explicitly detailed in the available research. Studies have explored co-polyimides containing the isomer 1,5-diaminonaphthalene for gas separation membranes, indicating the potential of naphthalene-based structures in this field. researchgate.net However, direct research linking this compound-based polyimides to the fabrication and performance of CMS membranes is an area that warrants further investigation.

Organic Electronic and Optoelectronic Devices

The intrinsic properties of the naphthalene unit, such as its aromaticity and potential for π-electron delocalization, make this compound and its derivatives prime candidates for use in organic electronic and optoelectronic devices. The specific positioning of the amino groups allows for the systematic construction of linear and well-ordered polymers and supramolecular structures, which is critical for efficient device performance.

Host Materials in Organic Light-Emitting Diodes (OLEDs)

In Organic Light-Emitting Diodes (OLEDs), host materials play a crucial role in the emissive layer by facilitating the transport of electrons and holes and enabling efficient energy transfer to the light-emitting dopant molecules. Naphthalene-based polymers are recognized as highly suitable materials for OLED applications, particularly for achieving blue-light emission.

Polymers containing the 2,6-naphthalene linkage, which can be synthesized using this compound as a key monomer, are widely reported in the literature for OLEDs. The naphthalene core provides a stable, conjugated backbone necessary for charge transport, and by copolymerizing it with other monomers, the electronic properties and emission colors can be finely tuned. The rigid structure of the naphthalene unit helps in forming stable thin films, a prerequisite for durable and efficient OLED devices.

Components in Organic Photodetectors

Organic photodetectors (OPDs) are devices that convert light into an electrical signal. While various organic semiconductors are explored for their potential in OPDs, the specific application of this compound in this area is not extensively documented in current research literature. However, the broader class of naphthalene-based materials, especially naphthalene diimides which can be synthesized from diamine precursors, are utilized in optoelectronic devices due to their favorable electron-accepting properties. This suggests a potential, though less explored, avenue for this compound derivatives in the development of photo-responsive materials.

Development of Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

Naphthalene is a widely utilized building block in the synthesis of organic photo-electronic materials for Organic Field-Effect Transistors (OFETs). nih.gov This is attributed to its stable aromatic structure and the ease with which functional groups can be introduced at its 2- and 6- positions. nih.gov Consequently, derivatives of this compound are pivotal in creating high-performance organic semiconductors.

The "building-blocks approach" is a common strategy for developing new organic semiconductor materials, where different molecular units are combined to achieve desired properties. nih.gov Starting from precursors like 2,6-dibromonaphthalene, which can be synthesized from this compound, researchers have developed a variety of naphthalene-based semiconductors for OFETs. nih.gov

| Device Type | Naphthalene Derivative | Synthesis Method | Key Feature |

| Ambipolar OFET | 2,6-di(1H-inden-2-yl)naphthalene (DIN) | Suzuki Coupling | Building-block approach |

| Ambipolar OFET | 2,6-di((E)-styryl)naphthalene (DSN) | Suzuki Coupling | Building-block approach |

| Ambipolar OFET | 2,6-bis(phenylethynyl)naphthalene (DPEN) | Sonogashira Coupling | Building-block approach |

Charge Carrier Mobility Enhancement

High charge carrier mobility is a critical parameter for the performance of organic semiconductors in devices like OFETs. The planar structure of the naphthalene core, provided by precursors such as this compound, is beneficial for facilitating the intermolecular π-π stacking necessary for efficient charge transport.

Derivatives of naphthalene, particularly naphthalene diimides (NDIs), have demonstrated excellent charge transport properties. Research on crystalline NDI derivatives has shown that they can achieve high electron mobilities. For instance, certain NDI derivatives with specific alkyl substituents have estimated room-temperature isotropic electron mobilities as high as 6 cm² V⁻¹ s⁻¹ and 15 cm² V⁻¹ s⁻¹. nih.gov In some cases, mobility in a two-dimensional plane can even exceed 20 cm² V⁻¹ s⁻¹. nih.gov These high mobility values underscore the inherent potential of the naphthalene core structure in designing superior organic semiconductors.

N-type Organic Semiconductors through Core-Substitution

There is a significant demand for stable and high-performance n-type (electron-transporting) organic semiconductors to complement the more common p-type materials, enabling the fabrication of efficient complementary circuits. Naphthalene diimides (NDIs) have emerged as one of the most valuable molecular building blocks for creating n-type semiconductors. researchgate.net

The synthesis of these materials often involves the functionalization of the naphthalene core at the 2-, 3-, 6-, and 7- positions. researchgate.net this compound serves as a strategic precursor, allowing for chemical modifications at the 2- and 6- positions to produce NDI analogues with tailored electronic properties. nih.gov This core-substitution strategy is crucial for tuning the LUMO (Lowest Unoccupied Molecular Orbital) energy levels to facilitate efficient electron injection and transport, a key requirement for n-type materials. nih.gov The resulting NDI-based semiconductors often exhibit high electron affinity and robust thermal and oxidative stability. researchgate.net

Application in Perovskite Solar Cells as Spacer Molecules

In the field of photovoltaics, this compound (referred to as 2,6-DAN) has been investigated for its role as an organic spacer molecule in low-dimensional hybrid organic-inorganic perovskites. These materials are of great interest for their unique optical and electronic properties.

In these perovskite structures, large organic cations are inserted between the inorganic layers, which can influence the dimensionality and properties of the resulting material. Research has shown that using naphthalene-based ammonium (B1175870) cations, including those derived from 2,6-diaminonaphthalene, allows for the fine-tuning of the perovskite's structure. Specifically, the number and position of the amino groups on the naphthalene ring affect the dimensionality of the perovskite, leading to the formation of different structures (e.g., 1D chain structures vs. 2D layered structures).

A comparative study of different naphthalene diamine isomers revealed that while 1,5-diaminonaphthalene tends to form 2D perovskite structures, 2,6-diaminonaphthalene results in the formation of 1D chain structures. These 1D hybrid materials exhibit broadband light emission, which is attributed to self-trapped excitons arising from their highly distorted structures. This work highlights the potential of using this compound to engineer the properties of perovskite materials for specific optoelectronic applications.

| Spacer Molecule | Abbreviation | Resulting Perovskite Dimensionality | Key Optical Property |

| This compound | 2,6-DAN | 1D chain structures | Broadband light emission |

| 1,5-diaminonaphthalene | 1,5-DAN | 2D layered structure | N/A |

| 1-aminonaphthalene | 1-AN | 1D chain structures | Broadband light emission |

| 2-aminonaphthalene | 2-AN | 1D chain structures | Broadband light emission |

Design of Donor Chromophores for Photovoltaic Applications

In the field of organic photovoltaics, chromophores with a donor-π-acceptor (D-π-A) architecture are crucial for efficient light harvesting and charge separation. While research has explored various naphthalene-based derivatives, the 2,6-disubstituted naphthalene framework has shown promise. For instance, donor-π-acceptor organic dyes containing 2,6-disubstituted naphthalene moieties have been synthesized and characterized for their use in dye-sensitized solar cells (DSCs).

In one study, a novel 2,6-distyryl naphthalene compound, ASDSN, was synthesized to act as a D–π–A conjugated system. This chromophore demonstrated significant solvatochromism, with its UV-vis absorption spectrum showing shifts in different solvents, indicating changes in the electronic distribution in the ground and excited states. The compound exhibited a large Stokes shift and pH-responsive fluorescence, emitting yellow light in its neutral form and blue light in its protonated state. rsc.org At a specific pH, it was even capable of white light emission, with a quantum yield of 13%. rsc.org Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to understand the structural and electronic properties of such chromophores. rsc.org

While much of the research on naphthalene-based donors for photovoltaics has focused on Naphthalene-1,5-diamine, the principles of molecular design and the demonstrated performance of related structures suggest the potential of this compound in this area. rsc.org The ability to tune the electronic properties through functionalization of the diamine groups makes it an attractive candidate for the development of efficient hole-transporting materials. rsc.org The core structure of naphthalene has been utilized in nonfullerene acceptors, where replacing a benzene core with a naphthalene ring in a fused-ring electron acceptor led to a high power conversion efficiency of 9.43% in an organic solar cell. nih.govnih.gov This highlights the potential of the naphthalene core in optimizing photovoltaic performance. nih.govnih.gov

Supramolecular Chemistry and Self-Assembly

The ability of this compound and its derivatives to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent building blocks for the construction of complex supramolecular architectures.

Building Blocks for Supramolecular Architectures

Naphthalene diimides (NDIs), which can be synthesized from naphthalene diamines, are particularly versatile scaffolds for creating supramolecular assemblies due to their distinct optical and redox properties. thieme-connect.com The functionalization of these building blocks at the core, for instance at the 2 and 6 positions, allows for the creation of a wide range of derivatives with tunable properties suitable for self-assembly in various solvents. acs.org These core-substituted NDIs (cNDIs) serve as foundational units for constructing intricate nanostructures through controlled supramolecular polymerization. thieme-connect.com

Donor-Acceptor Interactions and Complex Formation

The electron-deficient nature of the naphthalene diimide core makes it an excellent acceptor in donor-acceptor complexes. When this compound is converted into a diamine-substituted NDI, it creates a donor-acceptor-donor (D-A-D) type chromophore. nih.gov In such systems, the amino groups act as electron donors, influencing the electronic properties of the NDI acceptor core. These intramolecular donor-acceptor characteristics are fundamental to the assembly and function of the resulting supramolecular structures. The formation of charge-transfer complexes can be observed through changes in UV-vis absorption spectra.

Formation of Gels and Supramolecular Polymers

Derivatives of this compound have been shown to form supramolecular gels and polymers through a combination of hydrogen bonding and π-stacking interactions. A notable example is a donor-acceptor-donor (D-A-D) type naphthalene-diimide (NDI-H) chromophore, substituted with diamines, which undergoes highly cooperative J-aggregation. nih.gov This self-assembly process leads to the formation of nanotubes and results in gelation in nonpolar solvents like n-decane. nih.gov

The process of supramolecular polymerization is initiated by hydrogen bonding between the imide groups of the NDI units. This is followed by J-aggregation, an arrangement where the chromophores are stacked in a head-to-tail fashion, which is promoted in the subsequent elongation step. nih.gov This hierarchical assembly process can lead to the formation of sheet-like structures that ultimately evolve into nanotubes. nih.gov The formation of these ordered assemblies has a significant impact on the photophysical properties of the material, leading to a prolonged excited-state lifetime, which is a desirable feature for applications in light harvesting and photocatalysis. nih.gov

Table 1: Properties of NDI-H Supramolecular Assembly

| Property | Observation | Reference |

|---|---|---|

| Self-Assembly Mechanism | Cooperative J-aggregation and H-bonding | nih.gov |

| Resulting Morphology | Nanotubular structures | nih.gov |

| Solvent for Gelation | n-decane | nih.gov |

Chirality-Controlled Supramolecular Assemblies

The introduction of chirality into supramolecular assemblies of naphthalene derivatives can lead to materials with unique chiroptical properties. Chirality in naphthalene diimide (NDI)-based supramolecular structures can be introduced in several ways: by covalently attaching chiral substituents, through the intrinsic axial chirality arising from a distorted PDI conjugated plane, or by the asymmetric assembly of achiral NDIs induced by a chiral environment. nih.govresearchgate.net

While this compound itself is achiral, its derivatives can be designed to form chiral supramolecular structures. For example, the introduction of chiral side chains can guide the self-assembly process to favor a particular handedness, leading to the formation of helical structures. This has been observed in peptide-substituted NDIs, where the chirality of the amino acid building blocks dictates the morphology of the resulting self-assembled structures. acs.org Such chirality-controlled assemblies are of interest for applications in circularly polarized luminescence and asymmetric catalysis. nih.gov

Sensing Technologies

The inherent fluorescence of the naphthalene moiety and the ability of the amino groups to interact with various analytes make this compound and its derivatives promising candidates for the development of chemical sensors.

Derivatives of naphthalene diamine have been successfully employed as fluorescent chemosensors for the detection of metal ions and changes in pH. For instance, water-soluble naphthalene diimides have been developed as selective and rapid colorimetric sensors for copper ions (Cu²⁺) in aqueous solutions. doi.org The interaction of the diamine-substituted naphthalene core with Cu²⁺ leads to a distinct color change, allowing for naked-eye detection. doi.org

Furthermore, naphthalene diimides have been engineered to function as "turn-on" fluorescent pH sensors for cellular imaging. researchgate.net These sensors are typically non-emissive at neutral pH but become strongly fluorescent upon protonation in acidic environments. researchgate.net This property allows for the selective staining and monitoring of acidic organelles within living cells. researchgate.net Naphthalene-based fluorescent probes have also been designed for the detection of biologically important molecules like cysteine and glutathione (B108866), demonstrating their versatility in bioimaging applications. rsc.orgnih.gov The design of these sensors often relies on mechanisms such as photoinduced electron transfer (PET), where the binding of an analyte modulates the fluorescence of the naphthalene core.

Table 2: Examples of Naphthalene-based Sensors

| Sensor Type | Analyte | Principle of Detection | Application | Reference |

|---|---|---|---|---|

| Colorimetric Chemosensor | Copper (Cu²⁺) | Color change upon binding | Environmental monitoring | doi.org |

| Fluorescent pH Sensor | H⁺ | "Turn-on" fluorescence upon protonation | Cellular imaging | researchgate.net |

| Fluorescent Probe | Cysteine | Turn-on fluorescence | Bioimaging | rsc.org |

Fluorescent Probes for Biological and Chemical Molecule Detection

Naphthalene-based fluorescent probes are a significant class of sensors due to their excellent photophysical properties, including high quantum yield and photostability. nih.gov The rigid, planar structure and large π-electron conjugated system of the naphthalene moiety contribute to these favorable characteristics. nih.gov These probes are designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon interaction with a specific target molecule. This response can be a "turn-on" or "turn-off" of fluorescence, or a ratiometric change, allowing for the detection and quantification of the analyte.

Derivatives of naphthalene have been engineered to act as fluorescent probes for a range of biologically and chemically significant molecules. For instance, a naphthalene-based fluorescent probe, BTNA, has been designed for the highly selective detection of cysteine (Cys) over other amino acids like homocysteine (Hcy) and glutathione (GSH). rsc.org This probe operates through a photoinduced electron transfer (PET) mechanism and demonstrates a low detection limit of 0.18 μM, making it suitable for bioimaging of intracellular Cys in living cells. rsc.org

Furthermore, naphthalene derivatives have been developed for the detection of other crucial biomolecules. Probes have been synthesized for sensing glutathione (GSH), a key antioxidant in biological systems, and have even shown potential in the diagnosis and prediction of mortality in patients with sepsis. nih.gov Other designs have focused on detecting reactive oxygen species, such as a probe for hydrogen sulfide (B99878) (H₂S) that exhibits a red fluorescence emission with a large Stokes shift. researchgate.net The versatility of naphthalene-based probes extends to the detection of metal ions, with specific sensors developed for aluminum (Al³⁺). mdpi.comresearchgate.net

The design of these probes often involves modifying the naphthalene structure with specific recognition units and fluorophores. For example, a Schiff base derivative of bis-naphthalene has been shown to selectively recognize Al³⁺ and Fe³⁺ ions. researchgate.net The interaction with the metal ion can lead to a significant enhancement of fluorescence, a phenomenon attributed to mechanisms like chelation-enhanced fluorescence (CHEF). researchgate.net The ability to fine-tune the chemical structure of these naphthalene derivatives allows for the development of probes with high selectivity and sensitivity for a wide array of target molecules. mdpi.comnih.gov

| Probe Type | Target Analyte | Detection Mechanism | Application |

| Naphthalene-based (BTNA) | Cysteine (Cys) | Photoinduced Electron Transfer (PET) | Bioimaging of intracellular Cys |

| Naphthalene dialdehyde (B1249045) derivatives | Glutathione (GSH) | Not specified | Detection in living cells, potential for sepsis diagnosis |

| Dimethylamino naphthalene-based | Hydrogen Sulfide (H₂S) | Thiolysis of dinitrophenyl ether | Living cell imaging |

| Naphthalene derivative with Schiff base | Aluminum (Al³⁺) | Not specified | High selectivity and sensitivity detection |

| Bis-naphthalene Schiff base | Aluminum (Al³⁺) and Iron (Fe³⁺) | Chelation-Enhanced Fluorescence (CHEF) | Specific ion recognition |

Electrochemical Sensors for Metal Ion Detection (e.g., Sb³⁺, Cu²⁺, Hg²⁺)

Electrochemical sensors offer a powerful alternative to traditional analytical methods for the detection of heavy metal ions, providing advantages such as rapid analysis, high sensitivity, and portability. nih.govnih.gov Polymers derived from diaminonaphthalene isomers have emerged as promising materials for the construction of these sensors. researchgate.netresearchgate.net The amino groups present in the poly(diaminonaphthalene) structure can form complexes with metal ions, providing the basis for their detection. researchgate.net

For example, a sensor based on a nanocomposite of poly(luminol-co-1,8-diaminonaphthalene) modified with multi-walled carbon nanotubes (MWCNTs) and cerium oxide nanoparticles (CeO₂) has been developed for the sensitive detection of chromium (Cr³⁺) ions. nih.gov This sensor exhibited a high sensitivity of 19.78 μA μM⁻¹ cm⁻² and a very low detection limit of 4.80 ± 0.24 pM. nih.gov The linear dynamic range for Cr³⁺ detection was found to be from 0.1 nM to 0.1 mM. nih.gov

In another application, a hybrid film of poly(1,8-diaminonaphthalene) and copper oxide particles was used to fabricate an electrochemical sensor for nitrate ions. rsc.orgrsc.org This sensor demonstrated a good linear response for nitrate concentrations ranging from 2 to 200 μM, with a low detection limit of 0.5 μM. rsc.orgrsc.org The polymeric film improved the mechanical stability of the sensor and the uniform dispersion of copper particles enhanced its catalytic properties. rsc.orgrsc.org

The development of these sensors often involves modifying an electrode surface with the diaminonaphthalene-based material. Various nanomaterials, such as graphene and carbon nanotubes, can be incorporated to enhance the electrical conductivity and surface area, thereby improving the sensor's performance. nih.gov The choice of the specific diaminonaphthalene isomer and the sensor fabrication method can be tailored to achieve high selectivity and sensitivity for a particular metal ion.

| Sensor Material | Target Ion | Linear Range | Detection Limit |

| Poly(luminol-co-1,8-diaminonaphthalene)/CeO₂/MWCNTs | Cr³⁺ | 0.1 nM - 0.1 mM | 4.80 ± 0.24 pM |

| Poly(1,8-diaminonaphthalene)/Copper Oxide | NO₃⁻ | 2 - 200 μM | 0.5 μM |

Poly(diaminonaphthalene)-Based Bio/Chemical Sensors

Poly(diaminonaphthalene) (PDAN) and its derivatives are versatile conducting polymers that have been extensively utilized in the construction of various bio/chemical sensors. researchgate.net The π-conjugated system within the polymer structure imparts conductivity, while the amino functional groups provide sites for interaction with target analytes or for the immobilization of biorecognition elements. researchgate.net

A notable example is the development of a lactose biosensor. This sensor was fabricated by co-immobilizing β-galactosidase and glucose oxidase on a platinum microelectrode modified with graphene and poly(1,5-diaminonaphthalene) (P(1,5-DAN)). researchgate.net The P(1,5-DAN) film, grafted onto the graphene layer via electropolymerization, provided a compatible and conducting platform for the enzymes. researchgate.net This biosensor demonstrated a sensitivity of 1.33 μA/(μg·mL⁻¹) for lactose, with a limit of detection of 1.3 μg/mL, and was successfully applied to the determination of lactose in dairy products. researchgate.net

The unique physicochemical properties of PDAN, including its electroactivity and electrocatalytic capabilities, make it an attractive material for a wide range of sensing applications. researchgate.net The ability to form nanostructured films of PDAN further enhances its utility in sensor fabrication by increasing the surface area and improving the interaction with the target molecules. researchgate.net Researchers are exploring various polymerization methods, such as electrochemical and chemical oxidation polymerization, to control the structure and properties of the resulting polymer films for optimized sensor performance. researchgate.net

| Sensor Type | Target Analyte | Key Components | Performance Metric |

| Lactose Biosensor | Lactose | β-galactosidase, Glucose oxidase, Graphene, Poly(1,5-diaminonaphthalene) | Sensitivity: 1.33 μA/(μg·mL⁻¹), LOD: 1.3 μg/mL |

Chemodosimeters and Fluororeceptors for Analyte Recognition

Chemodosimeters and fluororeceptors are molecular sensors that undergo an irreversible chemical reaction or a reversible binding interaction with an analyte, respectively, leading to a detectable change in their optical or electrochemical properties. This compound and its derivatives serve as excellent platforms for the design of such sensors due to their inherent fluorescence and the reactive nature of the amino groups.

A simple 1,8-diaminonaphthalene has been utilized as a highly selective chemosensor for reactive carbonyl species (RCS), such as formaldehyde, methylglyoxal, and glyoxal. snu.edu.in These RCS are important biomarkers, and their detection is crucial for understanding various biological processes and diseases. The reaction between the diaminonaphthalene and the RCS leads to a change in the fluorescence signal, allowing for their detection.

In the realm of metal ion detection, a fluorescent sensor based on 1,8-diaminonaphthalene functionalized mesoporous silica (DAN-LUS-1) has been developed for the simultaneous detection of Hg²⁺ and Fe³⁺ ions. nih.govsemanticscholar.org The fluorescence of the DAN-LUS-1 is quenched upon binding with these metal ions, likely through a photoinduced electron transfer (PET) mechanism where the excited DAN-LUS-1 acts as a Lewis base and the metal ions as Lewis acids. semanticscholar.org This sensor exhibited detection limits of 8.5 × 10⁻⁸ M for Hg²⁺ and 1.3 × 10⁻⁷ M for Fe³⁺. nih.govsemanticscholar.org

Furthermore, a Schiff base receptor derived from bis-naphthalene has been synthesized for the specific recognition of Al³⁺ and Fe³⁺ ions in a mixed aqueous-organic medium. researchgate.net This receptor demonstrates distinct changes in its absorption spectrum upon complexation with the target ions, indicating its potential as a colorimetric sensor. The binding of Al³⁺ also leads to a significant, nearly 100-fold, enhancement in fluorescence. researchgate.net These examples highlight the adaptability of the naphthalene-diamine scaffold in creating tailored chemosensors and fluororeceptors for a variety of important analytes.

| Sensor Type | Target Analyte(s) | Sensing Mechanism | Detection Limit |

| Chemosensor | Reactive Carbonyl Species (RCS) | Chemical reaction leading to fluorescence change | Not specified |

| Fluorescent Sensor (DAN-LUS-1) | Hg²⁺ | Fluorescence quenching (PET) | 8.5 × 10⁻⁸ M |

| Fluorescent Sensor (DAN-LUS-1) | Fe³⁺ | Fluorescence quenching (PET) | 1.3 × 10⁻⁷ M |

| Schiff Base Fluororeceptor | Al³⁺ | Fluorescence enhancement (CHEF) | Not specified |

| Schiff Base Colorimetric Sensor | Fe³⁺ | Change in absorption spectrum | Not specified |

Biomedical and Biological Research Avenues

Anticancer Agent Investigations

The unique planar structure and electronic properties of the naphthalene (B1677914) core make it an ideal candidate for designing molecules that can interact with biological macromolecules, most notably DNA. This has led to the development of numerous naphthalene derivatives as potential anticancer agents.

Naphthalene derivatives, especially naphthalene diimides (NDIs), are recognized for their ability to bind to DNA and disrupt its normal function, a key mechanism in cancer cell growth inhibition. The large, electron-deficient aromatic surface of the NDI core facilitates π-stacking interactions with the nucleobases of DNA. dntb.gov.uaresearchgate.net This interaction allows these molecules to insert themselves between DNA base pairs (intercalation) or to bind within the grooves of the DNA helix. colby.edu Naphthalene-substituted salen complexes, for instance, are designed with a planar arrangement around a metal center to enhance these π-stacking interactions with DNA bases. dntb.gov.ua

A significant area of research focuses on the interaction of NDI derivatives with non-canonical DNA structures known as G-quadruplexes (G4s). researchgate.net These four-stranded structures are prevalent in critical regions of the genome, such as telomeres and oncogene promoters, which are closely related to cancer development. researchgate.net By selectively binding to and stabilizing these G4 structures, NDI derivatives can inhibit the activity of enzymes like telomerase, which is crucial for the immortalization of cancer cells, and interfere with the transcription of oncogenes. researchgate.netnih.gov The binding versatility of NDIs allows for different modes of interaction, including reversible and irreversible covalent binding, further enhancing their potential to disrupt cancer cell proliferation. researchgate.net

Researchers are actively exploring a wide array of Naphthalene-2,6-diamine derivatives to develop more potent and selective cancer therapies. Naphthalene diimides (NDIs), in particular, have been a fertile ground for synthetic modification, leading to compounds with significant anticancer potential. colby.edu

One promising strategy involves creating NDI-polyamine hybrids. These compounds combine the DNA-binding NDI core with polyamine chains, which are known to interact with DNA. maynoothuniversity.ienih.gov Asymmetrical substitution on the NDI scaffold has been shown to yield compounds that not only bind effectively to telomeric G-quadruplexes but also inhibit DNA processing enzymes like topoisomerase II. nih.gov Another class of derivatives includes naphthalene-substituted triazole spirodienones, which have demonstrated potent antiproliferative activity against various cancer cell lines, including triple-negative breast carcinoma and cervical epithelioid carcinoma. nih.gov

The versatility of the naphthalene core is further demonstrated by its incorporation into metallosalen complexes. Platinum(II) and Palladium(II) complexes with naphthalene-substituted salen ligands show cytotoxic effects, potentially exploiting cancer cell-specific features due to the electronic properties of the metal ions. dntb.gov.ua The development of liposome-based nanodelivery systems for naphthalene derivative polyamines is also being explored to enhance therapeutic efficacy and enable diagnostic imaging. maynoothuniversity.ie

Table 1: Antiproliferative Activity of Selected Naphthalene Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound/Derivative Class | Cancer Cell Line | Activity/Finding | Source |

|---|---|---|---|

| Naphthalene Diimide (NDI) 1a | AGS (Gastric Cancer) | Potent inhibitory activity (IC50 of 2.0 µM) | colby.edu |

| Naphthalene-substituted Salen Ligand L2 | HCC-2998 (Colon Cancer) | Growth Percentage (GP) of 91.60% | dntb.gov.ua |

| Naphthalene-substituted Salen Ligand L2 | T-47D (Breast Cancer) | Moderate activity (GP of 87.45%) | dntb.gov.ua |

| Naphthalene-substituted triazole spirodienone 6a | MDA-MB-231 (Breast Carcinoma) | Remarkable in vitro cytotoxic activity | nih.gov |

| NDI-Polyamine Hybrid 9 | SR (Leukemia) | Potent antiproliferative effects (GI50 = 76 nM) | nih.gov |

Interactions with Biological Systems and Biomolecules

Beyond their direct therapeutic applications, naphthalene derivatives are invaluable as molecular tools for studying biological processes. Their inherent fluorescent properties, which can be finely tuned through chemical modification, make them excellent candidates for developing probes and sensors. acs.org

The 1,8-naphthalimide (B145957) structure is an ideal scaffold for building fluorescent probes that can report on enzyme activity. colby.edu Its synthetic versatility allows for the attachment of specific molecular triggers that are recognized and cleaved by target enzymes. colby.edumaynoothuniversity.ie This process can be designed to modulate the probe's fluorescence, often through a mechanism like photo-induced electron transfer (PET). maynoothuniversity.ie

In a typical "turn-on" sensor design, the naphthalimide fluorophore is linked to a quenching moiety via a substrate specific to the enzyme of interest. In this state, the probe is non-fluorescent. When the enzyme cleaves the substrate, the quencher is released, restoring the fluorescence of the naphthalimide core. This approach provides a direct and sensitive measure of enzyme activity. maynoothuniversity.ie Such probes have been successfully developed for detecting cancer-associated enzymes like human NAD(P)H: quinone oxidoreductase isozyme 1 (hNQO1), demonstrating their utility in diagnostics and for studying enzyme function in complex biological environments. maynoothuniversity.ie

The excellent photophysical properties of naphthalene derivatives, including high quantum yields and photostability, make them powerful tools for fluorescence imaging in living cells. nih.govresearchgate.net These probes can be designed to be highly selective for specific ions or biomolecules, allowing for the visualization of their distribution and dynamics within cellular compartments.

For example, specific naphthalene dialdehyde (B1249045) compounds have been synthesized to act as fluorescent probes for biothiols, such as glutathione (B108866) (GSH). researchgate.net These probes enable the detection and imaging of GSH in live cells, which is crucial as abnormal levels of this molecule are associated with numerous diseases. researchgate.net Other derivatives have been developed as "turn-on" fluorescent sensors for pH, allowing for the selective staining and imaging of acidic organelles like lysosomes. Furthermore, naphthalene-based probes have been engineered to detect and quantify metal ions, such as Al³⁺ and Mg²⁺, within living cells, providing insights into ion homeostasis and its role in cellular function.

A key mechanism through which naphthalene derivatives exert their anticancer effects is the induction of cell cycle arrest, which halts the proliferation of malignant cells. Naphthalene diimide derivatives, for instance, can cause extensive double-strand breaks in DNA. colby.edu This damage triggers the cell's DNA damage response pathways, often leading to the activation of key regulatory proteins like p53. colby.edu